molecular formula C8H13F3N2O2 B1477504 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2098068-69-8

2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B1477504
CAS No.: 2098068-69-8
M. Wt: 226.2 g/mol
InChI Key: AMZCTMHURHYZBP-UHFFFAOYSA-N
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Description

“2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C9H15F3N2O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 240.223 Da .

Scientific Research Applications

Chemical Transformations and Synthesis

The compound 2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one and its structural analogs are primarily used as building blocks or intermediates in synthetic organic chemistry. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been successfully transformed into new 3-chloro-4-(trifluoromethyl)azetidin-2-one building blocks. These intermediates are crucial for constructing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, and aziridines. Moreover, they serve as substrates for synthesizing novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones via intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates (Dao Thi et al., 2018).

Reactivity and Coupling Reactions

The compound's derivatives, specifically donor–acceptor azetines, have demonstrated potent reactivity in coupling reactions, which are fundamental for applications in chemistry and biology. These transformations typically involve nucleophile coupling resulting in the formation of carbon-nitrogen or carbon–oxygen bonds. The synthesis of chiral donor–acceptor azetines by highly enantioselective [3 + 1]-cycloaddition and their selective coupling with nitrogen and oxygen nucleophiles via 3-azetidinones to form amino acid derivatives is a notable application. These processes retain the enantiopurity of the original azetine, making them valuable for synthesizing compounds including peptides and natural product derivatives (Marichev et al., 2019).

Biological and Medicinal Applications

Azetidin-2-ones, structurally related to the compound in focus, have shown a wide array of biological and medicinal applications. These compounds have been recognized as antimitotic compounds and potential antibacterial agents, indicating their significance in pharmaceutical research. For instance, certain azetidin-2-ones have exhibited significant activity against bacteria and fungi tested, demonstrating their potential as antibacterial agents (Mohite & Bhaskar, 2011). Moreover, azetidin-2-ones have been used as synthons for the synthesis of biologically important compounds, exploiting the strain energy associated with their structure and enabling the development of diverse synthetic target molecules (Deshmukh et al., 2004).

Properties

IUPAC Name

2-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c1-2-15-7(8(9,10)11)4-13(5-7)6(14)3-12/h2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZCTMHURHYZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 4
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

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